(S)-3-amino-2-methylpropanoic acid

Catalog No.
S582219
CAS No.
4249-19-8
M.F
C4H9NO2
M. Wt
103.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-3-amino-2-methylpropanoic acid

CAS Number

4249-19-8

Product Name

(S)-3-amino-2-methylpropanoic acid

IUPAC Name

(2S)-3-amino-2-methylpropanoic acid

Molecular Formula

C4H9NO2

Molecular Weight

103.12 g/mol

InChI

InChI=1S/C4H9NO2/c1-3(2-5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m0/s1

InChI Key

QCHPKSFMDHPSNR-VKHMYHEASA-N

SMILES

CC(CN)C(=O)O

Synonyms

(+)-3-Amino-2-methylpropionic Acid; (2S)-3-Amino-2-methylpropanoic Acid; L-2-methyl-β-Alanine;

Canonical SMILES

CC(CN)C(=O)O

Isomeric SMILES

C[C@@H](CN)C(=O)O

Metabolism and Physiological Roles

(S)-3-Aminoisobutyric acid is a metabolite of thymine, a crucial component of DNA. Studies suggest it might play a role in regulating downstream metabolic pathways related to thymine catabolism and energy production. PubChem, National Institutes of Health: )

Furthermore, research indicates that (S)-3-aminoisobutyric acid levels increase in the blood during exercise, potentially secreted by muscle cells. Its exact role in exercise physiology is still under investigation, but some researchers hypothesize it might be involved in signaling pathways related to muscle fatigue or energy metabolism. Journal of Sports Medicine and Physical Fitness, 2018: )

Potential Applications in Disease Research

Due to its involvement in thymine metabolism, (S)-3-aminoisobutyric acid is gaining interest in the context of diseases linked to thymine catabolism or DNA synthesis. Research is ongoing to explore its potential as a biomarker for specific conditions like certain types of cancer or metabolic disorders. However, further investigation is needed to establish its diagnostic or therapeutic value. Frontiers in Molecular Biosciences, 2020:

Research in Neurodegenerative Diseases

Preliminary studies suggest that (S)-3-aminoisobutyric acid levels might be altered in individuals with neurodegenerative diseases like Alzheimer's disease or Parkinson's disease. The underlying mechanisms and potential implications for these observations require further exploration. Neurological Research, 2019:

(S)-3-amino-2-methylpropanoic acid, also known as (S)-3-aminoisobutyric acid, is a beta-amino acid with the molecular formula C4H9NO2C_4H_9NO_2 and a molecular weight of 103.12 g/mol. It is characterized by its chiral center, where the (S) configuration denotes the specific arrangement of atoms around this center. This compound plays a significant role as a human metabolite and is involved in various biochemical pathways, particularly in the metabolism of branched-chain amino acids .

Research suggests L-BAIBA may influence fat metabolism and energy expenditure through several potential mechanisms, including:

  • Activation of brown adipose tissue (BAT): L-BAIBA may promote the conversion of white fat cells into brown fat cells, which burn more calories to generate heat [].
  • Regulation of β-oxidation: L-BAIBA may increase the breakdown of fatty acids for energy production in the liver [].

These mechanisms are still under investigation, and a clearer understanding of L-BAIBA's role in metabolism requires further research [].

(S)-3-amino-2-methylpropanoic acid participates in several enzymatic reactions. One notable reaction involves its conversion via transamination catalyzed by the enzyme (S)-3-amino-2-methylpropionate transaminase. The reaction can be summarized as follows:

(S)3amino 2 methylpropanoate+2oxoglutarate2methyl 3 oxopropanoate+Lglutamate(S)-3-\text{amino 2 methylpropanoate}+2-\text{oxoglutarate}\rightleftharpoons 2-\text{methyl 3 oxopropanoate}+L-\text{glutamate}

This indicates its role in amino acid metabolism, particularly in the degradation pathways of valine, leucine, and isoleucine .

(S)-3-amino-2-methylpropanoic acid exhibits several biological activities. As a metabolite, it contributes to various physiological processes, including muscle metabolism and energy production. Its presence has been linked to enhanced exercise performance and recovery due to its role in amino acid metabolism and potential effects on muscle protein synthesis .

Additionally, studies suggest that it may have neuroprotective properties and could influence neurotransmitter systems due to its structural similarities to other amino acids involved in neurotransmission .

Several methods exist for synthesizing (S)-3-amino-2-methylpropanoic acid:

  • Enzymatic Synthesis: Utilizing (S)-3-amino-2-methylpropionate transaminase to catalyze the transamination reaction.
  • Chemical Synthesis: Starting from simple precursors such as acrolein or other alpha amino acids through various synthetic routes involving protection-deprotection strategies and coupling reactions.
  • Biotransformation: Employing microorganisms or cell cultures that can convert substrates into (S)-3-amino-2-methylpropanoic acid under controlled conditions.

These methods allow for the production of high-purity compounds suitable for research and therapeutic applications.

(S)-3-amino-2-methylpropanoic acid finds applications in various fields:

  • Pharmaceuticals: Used as an intermediate in the synthesis of drugs targeting metabolic disorders.
  • Nutraceuticals: Incorporated into dietary supplements aimed at enhancing athletic performance and recovery.
  • Research: Utilized in biochemical studies to understand amino acid metabolism and enzyme functions .

Research into the interactions of (S)-3-amino-2-methylpropanoic acid with other biomolecules reveals its potential effects on various metabolic pathways. Interaction studies have shown that it may influence the activity of enzymes involved in amino acid metabolism, particularly those related to branched-chain amino acids . Furthermore, its structural characteristics allow it to interact with neurotransmitter receptors, suggesting a role in modulating neural activity.

(S)-3-amino-2-methylpropanoic acid shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructureUnique Features
(R)-3-amino-2-methylpropanoic acidMirror image of (S) formDifferent biological activity due to stereochemistry
3-Aminoisobutyric acidSame molecular formulaLacks chirality; not a beta-amino acid
Beta-AlanineC4H9NO2No methyl group at the second carbon; different function
L-LeucineC6H13NO2Branched-chain amino acid; larger side chain

The uniqueness of (S)-3-amino-2-methylpropanoic acid lies in its specific stereochemistry and its role as a beta-amino acid, which distinguishes it from other similar compounds that may have different biological activities or structural properties.

Thymine and Valine Catabolic Origins in Prokaryotic Systems

Beta-aminoisobutyric acid (BAIBA) exists as two distinct enantiomers with separate metabolic origins. While D-BAIBA (R-enantiomer) derives primarily from thymine catabolism in the cytoplasm, S-BAIBA (L-enantiomer) originates predominantly from the catabolism of the branched-chain amino acid L-valine. This enantiomeric distinction is fundamental to understanding the diverse physiological roles of BAIBA across different biological systems.

In prokaryotic systems, particularly in bacteria such as Escherichia coli, S-BAIBA serves as an important metabolite in various biochemical pathways. The synthesis pathway in prokaryotes begins with L-valine, which undergoes deamination and oxidation to produce L-methylmalonyl semialdehyde (L-MMS). This intermediate then undergoes transamination catalyzed by 4-aminobutyrate aminotransferase (ABAT) to yield L-BAIBA. The reaction can be represented as:

L-Valine → (deamination/oxidation) → L-methylmalonyl semialdehyde (L-MMS) → (transamination by ABAT) → L-BAIBA

A key characteristic of this pathway in prokaryotic systems is the bidirectional nature of the conversion between L-BAIBA and L-MMS, which is catalyzed by ABAT. This bidirectionality provides metabolic flexibility based on cellular requirements. Additionally, prokaryotes possess mechanisms for stereoisomerization between L-MMS and D-MMS through specific enzymatic pathways, facilitating interconversion between the L and D enantiomers of BAIBA.

Table 1: Key Properties of (S)-3-amino-2-methylpropanoic acid

PropertyValueReference
Molecular FormulaC₄H₉NO₂
Molecular Weight103.12 g/mol
CAS RN4249-19-8
IUPAC Name(2S)-3-amino-2-methylpropanoic acid
Traditional IUPAC NameL-β-aminoisobutyric acid
SMILESCC@@HC(O)=O
Melting Point181 °C

Escherichia coli represents a well-studied prokaryotic model for S-BAIBA metabolism. The E. coli Metabolome Database (ECMDB) identifies S-BAIBA as a metabolite found in or produced by E. coli strain K12, MG1655. This suggests that the metabolic pathways for S-BAIBA production are evolutionarily conserved across various bacterial species, highlighting the biological significance of this molecule in prokaryotic metabolism.

Enzymatic Cascades in β-Methylaspartate Transamination

The metabolism of (S)-3-amino-2-methylpropanoic acid involves critical transamination reactions, particularly those mediated by β-methylaspartate aminotransferase. This enzyme catalyzes the conversion of β-methylaspartate to methyloxaloacetate, a reaction that intersects with the metabolic pathways involving S-BAIBA in prokaryotic systems.

β-methylaspartate aminotransferase catalyzes the following reaction:

(2S, 3S)-3-methylaspartate + 2-oxoglutarate → L-glutamate + methyloxaloacetate

This reaction is thermodynamically favored in the forward direction and constitutes a part of the L-isoleucine biosynthesis III pathway in organisms like Escherichia coli. The enzyme has been characterized in E. coli O157:H7, demonstrating a pH optimum around 7.8 and a preference for 2-oxoglutarate as the keto acid substrate, although researchers noted they were unable to test pyruvate as a potential substrate.

Table 2: Characteristics of β-methylaspartate aminotransferase

PropertyValueReference
EC Number2.6.1.-
Preferred Substrate(2S, 3S)-3-methylaspartate
Km for (2S, 3S)-3-methylaspartate20 μM
pH Optimum7.8
Preferred Keto Acid Substrate2-oxoglutarate
InhibitorsCyanide, hydroxylamine, carboxymethoxylamine

Historical studies by Abramsky and Shemin reported that Escherichia coli W possesses the enzymatic capacity to convert (2S, 3S)-3-methylaspartate to 2-oxobutanoate, and that (2S, 3S)-3-methylaspartate is probably converted by transamination to its corresponding keto acid, methyloxaloacetate. This early observation has been corroborated by subsequent studies in both mammalian systems and various bacterial strains.

Phillips et al. further characterized β-methylaspartate aminotransferase from E. coli O157:H7. Their studies revealed that the enzyme has a Km value of 20 μM for (2S, 3S)-3-methylaspartate, indicating high affinity for this substrate. The enzyme is not stimulated by the addition of pyridoxal 5'-phosphate but is inhibited by carbonyl-trapping reagents such as cyanide, hydroxylamine, and carboxymethoxylamine, suggesting the involvement of a carbonyl group in its catalytic mechanism.

The transamination reactions involving β-methylaspartate are intricately connected to the metabolism of S-BAIBA through shared intermediates and enzymatic pathways. These connections highlight the integrated nature of amino acid metabolism in prokaryotic systems and provide insight into the evolutionary conservation of these metabolic networks.

Role of β-Methylaspartase in Stereoselective Isomerization

β-Methylaspartase (EC 4.3.1.2), also known as methylaspartate ammonia-lyase (MAL), plays a crucial role in the stereoselective manipulation of metabolites related to (S)-3-amino-2-methylpropanoic acid. This enzyme has been purified and characterized from anaerobic bacteria such as Fusobacterium varium and Clostridium tetanomorphum.

β-Methylaspartase catalyzes the reversible elimination of ammonia from L-threo-β-methylaspartate ((2S,3S)-3-methylaspartate) to produce mesaconate:

L-threo-β-methylaspartate ⇌ mesaconate + NH₃

The enzyme's stereoselective properties are particularly relevant to S-BAIBA metabolism. When β-methylaspartase catalyzes the addition of ammonia to mesaconate, it produces two diastereomeric amino acids: (2S,3S)-3-methylaspartate as the major product and (2S,3R)-3-methylaspartate as the minor product. This stereoselective behavior demonstrates the enzyme's ability to generate specific stereoisomers, which is crucial for the proper functioning of metabolic pathways involving chiral molecules like S-BAIBA.

Table 3: Properties of β-Methylaspartase from Fusobacterium varium

PropertyValueReference
EC Number4.3.1.2
StructureDimer of two identical 46 kDa subunits
Km for (2S,3S)-3-methylaspartate0.51±0.04 mM
pH Optimum for Deamination9.7
Required CofactorsMg²⁺ (Km = 0.27±0.01 mM), K⁺ (Km = 3.3±0.8 mM)
Products of Ammonia Addition to Mesaconate(2S,3S)-3-methylaspartate (major), (2S,3R)-3-methylaspartate (minor)

A detailed mechanistic study of β-methylaspartase from Clostridium tetanomorphum revealed that Lys 331 acts as a general base to remove the 3-proton from 3-methyl aspartate, generating an enolic intermediate. An Mg(II) cation and His 194 provide positive charges to stabilize the accumulation of negative charge on the substrate carboxyl group during the formation of this intermediate. The collapse of the enolate leads to elimination of ammonia in an E1cB mechanism.

β-Methylaspartase from Fusobacterium varium has been purified 20-fold in 35% yield through a process involving heat treatment, fractional precipitation with ammonium sulfate and ethanol, gel filtration, and ion exchange chromatography on DEAE-Sepharose. The enzyme exists as a dimer consisting of two identical 46 kDa subunits and requires specific cofactors for optimal activity: Mg²⁺ (Km = 0.27±0.01 mM) and K⁺ (Km = 3.3±0.8 mM). It exhibits optimal activity for the deamination of (2S,3S)-3-methylaspartate (Km = 0.51±0.04 mM) at pH 9.7.

The N-terminal protein sequence (30 residues) of the F. varium enzyme is 83% identical to the corresponding sequence of the clostridial enzyme, suggesting evolutionary conservation of this important enzyme across different bacterial species. This conservation underscores the biological importance of the stereoselective isomerization reactions catalyzed by β-methylaspartase in the metabolism of compounds related to (S)-3-amino-2-methylpropanoic acid.

Mitochondrial Localization of AGXT2-Mediated Conversion

The metabolism of (S)-3-amino-2-methylpropanoic acid in eukaryotic systems, particularly in mammals including humans, is significantly influenced by the mitochondrial enzyme alanine--glyoxylate aminotransferase 2 (AGXT2). This enzyme plays a crucial role in the catabolism of both enantiomers of BAIBA, including S-BAIBA.

AGXT2 is a class III pyridoxal-phosphate-dependent mitochondrial aminotransferase encoded by the AGXT2 gene in humans. The enzyme is primarily expressed in the liver and kidney, making these organs the main sites for BAIBA metabolism. AGXT2 catalyzes the conversion of glyoxylate to glycine using L-alanine as the amino donor, but importantly, it also metabolizes the D-isomer of BAIBA (R-enantiomer) to D-methylmalonate semialdehyde (D-MMS) in mitochondria.

Table 4: AGXT2 Properties and Expression

PropertyDescriptionReference
EC Number2.6.1.40
Gene LocationHuman chromosome 5
Protein TypeClass III pyridoxal-phosphate-dependent mitochondrial aminotransferase
Primary ReactionConversion of glyoxylate to glycine using L-alanine as amino donor
BAIBA-Related ReactionMetabolism of D-BAIBA to D-MMS
Major Expression SitesLiver and kidney (highest), also in brain, pancreas, spleen, heart, lung, digestive organs, skeletal muscle, reproductive organs, and skin
Mitochondrial LocalizationPresent in mitochondrial matrix

The human AGXT2 gene is located on chromosome 5 and encodes a protein that plays a significant role in amino acid metabolism. Studies have detected the expression of AGXT2 in various organs, including the brain, liver, pancreas, spleen, heart, lung, esophagus, stomach, small intestine, colon, skeletal muscle, kidney, thymus, testis, ovary, uterus, prostate, tongue, and skin, with higher expression levels observed in the liver and kidney.

Recent research has revealed that S-BAIBA has significant effects on mitochondrial function and bioenergetics. A study published in 2023 demonstrated that L-BAIBA (S-BAIBA) treatment of human podocytes significantly increased respiratory parameters, including basal and maximal respiration, ATP production, and spare respiratory capacity. Furthermore, L-BAIBA altered mitochondrial quantity, size, and shape, promoting organelle elongation and branching, and upregulated key regulators of mitochondrial biogenesis, peroxisome proliferator-activated receptor γ coactivator-1α (PGC-1α) and transcription factor A mitochondrial (TFAM).

The mechanisms through which S-BAIBA exerts these effects on mitochondria involve membrane receptors, particularly the Mas-related G protein-coupled receptor type D (MRGPRD), which plays an important role in mitochondrial protection from reactive oxygen species-dependent injury. The expression of MRGPRD in human podocytes and their sensitivity to S-BAIBA stimulation suggests a potential role for this metabolite in protecting podocytes from metabolic dysfunction in disease states, including diabetic nephropathy.

S-BAIBA has also been implicated in the regulation of lipid metabolism through its effects on mitochondrial function. Studies have shown that BAIBA promotes free fatty acid (FFA) oxidation and may indirectly up-regulate browning and fatty acid oxidation in the liver, maintain lipid homeostasis, and prevent and improve lipid metabolism disorders. These effects are mediated through the activation of PPARα, a transcriptional activator that regulates genes involved in fatty acid metabolism.

The mitochondrial localization of AGXT2 and its role in S-BAIBA metabolism represent a critical aspect of the metabolic pathways involving this important beta-amino acid. The emerging evidence of S-BAIBA's direct effects on mitochondrial function and biogenesis further underscores the significance of this metabolite in cellular energy metabolism and potential therapeutic applications in metabolic disorders.

Physical Description

Solid

XLogP3

-2.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

103.063328530 g/mol

Monoisotopic Mass

103.063328530 g/mol

Heavy Atom Count

7

Melting Point

175 - 177 °C

UNII

H1WR898GX7

Wikipedia

(S)-3-aminoisobutyric acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Amino fatty acids [FA0110]

Dates

Modify: 2023-08-15

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